5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
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Overview
Description
5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H5BrN2O2 It is a derivative of pyridine and pyrrole, featuring a bromine atom at the 5-position and a carboxylic acid group at the 3-position
Mechanism of Action
Target of Action
Similar compounds have been reported to interact withCorticotropin-releasing hormone receptor 2 (CRHR2) . CRHR2 is involved in various physiological responses, including stress response.
Mode of Action
If it acts similarly to related compounds, it may function as an antagonist for CRHR2 , blocking the receptor and preventing its normal function.
Biochemical Pathways
If it acts on CRHR2 as suggested, it could impact the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the body’s response to stress .
Result of Action
Related compounds have been shown to reduce the migration and invasion abilities of certain cells , suggesting potential anti-metastatic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of pyrrolo[2,3-c]pyridine followed by carboxylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with a boronic acid derivative would yield a biaryl compound, while a nucleophilic substitution might replace the bromine atom with an amine group .
Scientific Research Applications
5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer and anti-inflammatory drugs.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Similar in structure but differs in the position of the nitrogen atom in the pyridine ring.
5-Bromo-7-azaindole: Another related compound with a similar brominated pyrrole structure but lacks the carboxylic acid group.
Uniqueness
5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the synthesis of novel molecules and the exploration of new therapeutic agents.
Properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-1-4-5(8(12)13)2-10-6(4)3-11-7/h1-3,10H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWAHAYJRJOVKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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